[4-(3-bromophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](phenyl)methanone
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Overview
Description
4-(3-bromophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone is a complex organic compound featuring a quinoline core substituted with a bromophenyl group and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Bromophenyl Group Introduction: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Phenylmethanone Moiety Addition: The final step involves the Friedel-Crafts acylation of the quinoline derivative with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution (SNAr) with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities. These properties make it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It could be investigated for its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone
- 4-(3-chlorophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone
- 4-(3-fluorophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone
Uniqueness
The presence of the bromophenyl group in 4-(3-bromophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro- and fluoro- analogs, which may exhibit different chemical behaviors and biological activities.
Properties
Molecular Formula |
C25H24BrNO |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
[4-(3-bromophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H24BrNO/c1-24(2)17-25(3,19-12-9-13-20(26)16-19)21-14-7-8-15-22(21)27(24)23(28)18-10-5-4-6-11-18/h4-16H,17H2,1-3H3 |
InChI Key |
JNDUWMXCOGMRLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)(C)C4=CC(=CC=C4)Br)C |
Origin of Product |
United States |
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